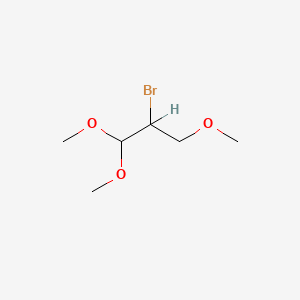

2-Bromo-1,1,3-trimethoxypropane

Description

Overview of Brominated Acetal (B89532) Chemistry and its Significance

Brominated acetals are a class of organic compounds that feature both a bromine atom and an acetal functional group. The acetal group, being stable under neutral and basic conditions, serves as an effective protecting group for aldehydes. This allows for chemical transformations to be carried out on other parts of the molecule without affecting the aldehyde functionality. ncert.nic.inlearncbse.in The bromine atom, a good leaving group, provides a reactive site for nucleophilic substitution and other coupling reactions. This dual functionality makes brominated acetals valuable synthons for the introduction of a protected aldehyde moiety into a target molecule.

The significance of brominated acetals lies in their ability to act as bifunctional reagents, enabling the construction of complex carbon skeletons. They are particularly useful in the synthesis of heterocyclic compounds, natural products, and other intricate organic structures where precise control over reactivity is paramount.

Research Context and Historical Perspective of 2-Bromo-1,1,3-trimethoxypropane

While a detailed historical account of the first synthesis of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and exploration of α-haloacetals in organic synthesis. The need for reagents that can act as masked aldehyde equivalents with a handle for further functionalization has driven the preparation of various brominated acetals. The synthesis of related compounds, such as bromoacetaldehyde (B98955) diethyl acetal, has been reported through methods like the bromination of the corresponding acetal. guidechem.com It is plausible that similar strategies were adapted for the synthesis of this compound. Its synonym, 2-bromo-3-methoxypropionaldehyde dimethyl acetal, clearly indicates its structural relationship to 3-methoxypropionaldehyde. calpaclab.com

The research context for this compound is primarily within the realm of synthetic methodology development, where it serves as a specialized building block. Its utility is often explored in the context of creating more complex molecules where the introduction of a C3-unit containing an aldehyde and a methoxy (B1213986) group is desired.

Scope of Current Academic Investigations on this compound

Current academic investigations into this compound appear to be focused on its application as a precursor in the synthesis of novel organic structures. While large-scale, high-profile applications are not widespread, its use is likely to be found in niche areas of synthetic organic chemistry, particularly in the construction of substituted heterocyclic systems and in the synthesis of complex polyfunctional molecules. The reactivity of the carbon-bromine bond allows for its participation in various coupling reactions, while the acetal and ether functionalities can be carried through multiple synthetic steps or deprotected/cleaved under specific conditions to reveal further reactive sites. The exploration of its stereoselective reactions and its potential as a chiral building block could be another avenue of current research, although specific examples are not prominently featured in broad searches.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃BrO₃ | uni.lucalpaclab.comepa.gov |

| Molecular Weight | 213.07 g/mol | calpaclab.com |

| CAS Number | 759-97-7 | calpaclab.comchemicalbook.com |

| Appearance | Colorless to light yellow liquid | sigmaaldrich.com |

| Boiling Point | 54-55 °C at 21 mmHg | chemicalbook.comchemicalbook.com |

| Density | 1.395 g/mL at 25 °C | chemicalbook.comchemicalbook.com |

| Refractive Index | n20/D 1.458 | chemicalbook.comchemicalbook.com |

| SMILES | COCC(C(OC)OC)Br | uni.lu |

| InChI | InChI=1S/C6H13BrO3/c1-8-4-5(7)6(9-2)10-3/h5-6H,4H2,1-3H3 | uni.lu |

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1,1,3-trimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO3/c1-8-4-5(7)6(9-2)10-3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFSXURUCDQGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883563 | |

| Record name | Propane, 2-bromo-1,1,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-97-7 | |

| Record name | 2-Bromo-1,1,3-trimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methoxypropional dimethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane,1,3-trimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-bromo-1,1,3-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-bromo-1,1,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1,3-trimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Bromo 1,1,3 Trimethoxypropane

Established Synthetic Routes and Reaction Conditions

The most common route to 2-Bromo-1,1,3-trimethoxypropane involves the direct bromination of its non-halogenated parent molecule, 1,1,3-trimethoxypropane (B79582).

The immediate precursor for the synthesis of this compound is 1,1,3-trimethoxypropane. fishersci.cathermofisher.com This compound is technically known as β-methoxypropionaldehyde dimethyl acetal (B89532). The synthesis of this acetal follows the general principles of acetal formation from an aldehyde. youtube.com

The process typically involves the reaction of 3-methoxypropanal (B1583901) with methanol (B129727) in the presence of an acid catalyst. The mechanism is initiated by the protonation of the aldehyde's carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by methanol. youtube.com This forms a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal allows for the elimination of a water molecule, forming a resonance-stabilized carbocation known as an oxocarbenium ion. youtube.com A second molecule of methanol then attacks this electrophilic species, and a final deprotonation step yields the stable acetal, 1,1,3-trimethoxypropane. youtube.com

The conversion of 1,1,3-trimethoxypropane to this compound is achieved through a halogenation reaction. Specifically, this is a substitution reaction where a hydrogen atom on the propane (B168953) backbone is replaced by a bromine atom. msu.edu

Research into analogous compounds, such as the bromination of 1,1,3,3-tetraalkoxypropanes, provides insight into the typical reaction conditions. One established method involves the reaction of the substrate with elemental bromine in an inert solvent like carbon tetrachloride, often under ultraviolet (UV) light irradiation to initiate the reaction. google.com An alternative approach described in patent literature involves using a lower alkanol, such as methanol, as the solvent for the bromination of 1,1,3,3-tetramethoxypropane. google.com The reaction proceeds by adding bromine to a solution of the substrate in methanol, followed by heating to facilitate the reaction and remove volatile by-products. google.com

| Entry | Substrate | Brominating Agent | Solvent | Conditions | Product | Reference |

| 1 | 1,1,3,3-Tetraethoxypropane | Bromine | Carbon Tetrachloride | UV light, ~40°C | 2-Bromo-1,1,3,3-tetraethoxypropane | google.com |

| 2 | 1,1,3,3-Tetramethoxypropane | Bromine | Methanol | Reflux, then vacuum heating | 2-Bromo-3-methoxyacrolein | google.com |

This table presents data for analogous tetraalkoxypropane compounds, which informs the potential synthetic routes for this compound.

Mechanistic Considerations in the Synthesis of this compound

The mechanism of bromination of the propane backbone is generally understood to proceed via a free-radical chain reaction, especially when initiated by heat or light. libretexts.orgmasterorganicchemistry.com

In the context of free-radical halogenation, the term "catalyst" often refers to an initiator. The reaction does not typically employ a catalyst in the traditional sense that is regenerated in a catalytic cycle. Instead, energy is supplied in the form of heat (thermal initiation) or UV light (photochemical initiation) to start the reaction. msu.edu

This energy input causes the homolytic cleavage of the relatively weak bromine-bromine bond (Br-Br), generating two bromine radicals (Br•). libretexts.org This is the initiation step. The highly reactive bromine radical then abstracts a hydrogen atom from the alkane backbone (in this case, 1,1,3-trimethoxypropane) to form hydrogen bromide (HBr) and a carbon-centered radical. This is the first step of propagation . This carbon radical then reacts with a molecule of bromine (Br₂) to form the final product, this compound, and a new bromine radical, which continues the chain reaction. libretexts.org The process concludes with termination steps, where radicals combine with each other.

Several factors can be adjusted to control the outcome of the synthesis.

Selectivity: Free-radical bromination is known to be highly selective compared to chlorination. libretexts.org The reaction preferentially occurs at the hydrogen position that leads to the most stable carbon radical intermediate. The order of stability for carbon radicals is tertiary > secondary > primary. libretexts.org In 1,1,3-trimethoxypropane, the carbon at the C-2 position is a secondary carbon, while those at C-1 and C-3 are primary. Therefore, the abstraction of a hydrogen atom from the C-2 position is strongly favored, leading to high regioselectivity for the formation of this compound. libretexts.orgyoutube.com

Temperature and Initiation: The reaction rate is dependent on the temperature and the intensity of the light source, as these factors control the rate of bromine radical formation. google.commasterorganicchemistry.com Sufficient energy is required to overcome the activation energy for both the initiation and propagation steps.

Solvent: The choice of solvent can be critical. Non-polar solvents like carbon tetrachloride are common for free-radical reactions. google.com The use of a protic solvent like methanol, as seen in related syntheses, might influence the reaction pathway or simply serve as a practical solvent for the reactants. google.com

| Parameter | Effect on Synthesis | Rationale | Reference |

| Initiator (UV Light/Heat) | Initiates the radical chain reaction. | Provides energy to break the Br-Br bond, forming reactive bromine radicals. | msu.edumasterorganicchemistry.com |

| Temperature | Increases reaction rate. | A higher proportion of molecules possess the necessary activation energy to react. masterorganicchemistry.com | |

| Substrate Structure | Directs bromination to the C-2 position. | The secondary radical formed at the C-2 position is more stable than the primary radicals at C-1 or C-3. | libretexts.orglibretexts.org |

| Solvent Choice | Can influence reaction pathway and solubility. | Non-polar solvents are typical for radical reactions; polar protic solvents may alter reactivity. | google.com |

Advancements in Synthetic Approaches to Halogenated Propanes and Acetal Analogues

While the direct radical bromination of alkanes is a classic and effective method, ongoing research seeks to develop milder and more selective halogenation techniques. For the synthesis of complex molecules like halogenated acetals, modern methods offer potential improvements in yield and functional group tolerance.

One area of advancement is the use of alternative brominating agents. N-bromosuccinimide (NBS) is a widely used reagent that serves as a source of bromine radicals under specific conditions and is particularly noted for its high selectivity. libretexts.org While most commonly used for brominating positions adjacent to double bonds or aromatic rings, its application in other selective brominations is an area of interest.

Furthermore, studies on the reactivity of halogenated acetals have provided deeper mechanistic understanding. For instance, research on substituted tetrahydropyran (B127337) acetals has shown that bromine-substituted acetals can undergo stereoselective substitution reactions. These reactions are thought to proceed through oxocarbenium ion intermediates, where the stability and conformation are influenced by the halogen substituent. acs.org This highlights that, depending on the conditions, reaction pathways other than free-radical substitution may be accessible for halogenated acetal systems. Such insights are valuable for designing new synthetic routes or for understanding potential side reactions during the synthesis of compounds like this compound.

Iii. Reactivity Profiles and Mechanistic Pathways of 2 Bromo 1,1,3 Trimethoxypropane

Elimination Reactions Involving 2-Bromo-1,1,3-trimethoxypropane

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form unsaturated derivatives.

The most common elimination pathway for secondary alkyl halides is the E2 (bimolecular elimination) mechanism. chemguide.co.uk This is a concerted process where the base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. chemguide.co.uklibretexts.orgvaia.com

For this compound, there are two types of β-hydrogens that can be removed: those on C1 and those on C3. The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the presence of bulky groups on the substrate or the use of a bulky base can lead to the formation of the less substituted (Hofmann) product.

A crucial requirement for the E2 mechanism is an anti-periplanar arrangement of the β-hydrogen and the leaving group. vaia.com This stereoelectronic requirement can significantly influence the reaction rate and the products formed, especially in cyclic systems.

E2 elimination from this compound can lead to the formation of two possible unsaturated products:

1,1,3-Trimethoxy-1-propene: Formed by the removal of a proton from C1.

1,1,3-Trimethoxy-2-propene: Formed by the removal of a proton from C3.

The formation of 1,1,3-trimethoxy-1-propene would likely be favored under Zaitsev conditions due to the formation of a more substituted double bond. However, the acidity of the β-hydrogens can also play a role. The electron-withdrawing inductive effect of the two methoxy (B1213986) groups on C1 could make the C1-hydrogens more acidic and thus more susceptible to abstraction by a base.

| Product | Mechanism | Conditions |

| 1,1,3-Trimethoxy-1-propene | E2 Elimination | Strong, non-bulky base (e.g., Sodium Ethoxide) |

| 1,1,3-Trimethoxy-2-propene | E2 Elimination | Strong, bulky base (e.g., Potassium tert-butoxide) |

Influence of Electronic and Steric Effects on the Reactivity of this compound

The reactivity of this compound is a delicate balance of electronic and steric effects imparted by the methoxy groups.

Electronic Effects: The methoxy groups are electron-withdrawing through their inductive effect (-I effect) due to the high electronegativity of the oxygen atom. This can influence the stability of any carbocation intermediate, potentially disfavoring the SN1 pathway. However, the oxygen lone pairs can also exert a resonance effect (+R effect) if a p-orbital becomes available on an adjacent carbon, as in a carbocation intermediate. The C3-methoxy group is perfectly positioned for neighboring group participation, a powerful electronic effect that can dominate the reaction pathway.

Steric Effects: The two methoxy groups at the C1 position create significant steric hindrance. This bulkiness can impede the backside attack required for an SN2 reaction, potentially slowing it down or favoring the SN1 pathway. In elimination reactions, a bulky base will preferentially attack the less sterically hindered β-hydrogens on C3, leading to the Hofmann product.

Investigating Novel Reaction Pathways and Transformations of this compound

Extensive research into the reactivity of this compound has not yielded specific documented novel reaction pathways or transformations in the public domain. Scientific literature readily provides information on the reactivity of simpler analogous compounds, such as 2-bromopropane (B125204), which readily undergoes elimination reactions. For instance, the dehydrobromination of 2-bromopropane with a strong base like potassium hydroxide (B78521) in ethanol (B145695) is a classic example of an E2 elimination reaction, yielding propene. libretexts.orgchemguide.uk The mechanism involves the abstraction of a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the expulsion of the bromide ion. chemguide.uk

However, direct experimental data on analogous or more complex novel transformations involving this compound is not currently available in surveyed chemical databases and literature. The presence of the trimethoxy functionalities at the 1,1, and 3 positions introduces a more complex electronic and steric environment compared to simple alkyl bromides, which would undoubtedly influence its reactivity.

While there is a wealth of information on the synthesis of heterocyclic compounds, such as thiazoles from other bromo-substituted precursors, specific examples starting from this compound are not described. clockss.org Similarly, while the "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is a powerful tool for creating triazoles from various alkyl halides and azides, its application with this compound as the alkyl halide component has not been reported. nih.gov

Therefore, a detailed discussion on the novel reaction pathways and mechanistic intricacies of this compound is precluded by the absence of published research findings. Further investigation and dedicated studies are required to elucidate the unique reactivity profile of this compound and explore its potential in novel chemical transformations.

Iv. Synthetic Applications and Utility in Complex Molecular Construction

2-Bromo-1,1,3-trimethoxypropane as a Versatile Synthetic Intermediate

This compound, also known by the systematic IUPAC name this compound, is a bifunctional organic compound. Its utility stems from the presence of two key functional groups within its three-carbon backbone: a bromine atom at the C2 position and a dimethyl acetal (B89532) at the C1 position. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the acetal acts as a stable protecting group for an aldehyde functionality. This protected aldehyde can be unmasked under acidic conditions when desired.

This duality allows for selective, stepwise reactions. Chemists can first exploit the reactivity of the carbon-bromine bond to form new carbon-carbon or carbon-heteroatom bonds. Subsequently, the acetal can be hydrolyzed to reveal the aldehyde, which can then undergo a host of further transformations, such as oxidation, reduction, or condensation reactions. This inherent orthogonality of reactivity makes this compound a valuable three-carbon (C3) synthon for the construction of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 759-97-7 nih.govchemnet.comguidechem.com |

| Molecular Formula | C₆H₁₃BrO₃ chemnet.comguidechem.com |

| Molecular Weight | 213.07 g/mol |

| IUPAC Name | This compound nih.gov |

| Density | 1.326 g/cm³ chemnet.com |

| Boiling Point | 213.3°C at 760 mmHg chemnet.com |

| Flash Point | 81.9°C chemnet.com |

| Refractive Index | 1.444 chemnet.com |

| Physical Form | Liquid nih.gov |

Applications in the Synthesis of Conjugated Systems

A documented application of this compound is its role as a precursor in the synthesis of 1,3,3-trimethoxypropene. This transformation is achieved through an elimination reaction, where the hydrogen and bromine atoms from adjacent carbons are removed, leading to the formation of a carbon-carbon double bond.

The resulting product, 1,3,3-trimethoxypropene, is a valuable intermediate in its own right. It is an electron-rich alkene and contains a vinyl ether moiety, which is a key component in various cycloaddition reactions, including the Diels-Alder reaction, for the formation of six-membered rings. The acetal group in 1,3,3-trimethoxypropene can be later hydrolyzed to an aldehyde, providing a handle for further functionalization of the cyclic products. This makes this compound an effective starting material for creating conjugated diene precursors that are essential for building complex cyclic and polycyclic systems.

Table 2: Synthesis of 1,3,3-Trimethoxypropene

| Reactant | Product | Reaction Type |

|---|---|---|

| This compound | 1,3,3-Trimethoxypropene | Elimination |

Utilization in Alkylation and Functionalization Reactions

The carbon-bromine bond in this compound is susceptible to nucleophilic attack. The bromine atom, being a good leaving group, can be displaced by a wide variety of nucleophiles. This allows for the introduction of diverse functional groups at the C2 position of the propane (B168953) backbone.

This reactivity is characteristic of alkyl halides and is a cornerstone of organic synthesis. For instance, reaction with carbon nucleophiles, such as organocuprates or Grignard reagents (in the presence of a suitable catalyst), would lead to the formation of a new carbon-carbon bond. Similarly, heteroatom nucleophiles like alkoxides, thiolates, or amines can be used to introduce ethers, thioethers, or amino groups, respectively. The acetal at the C1 position is generally stable to these nucleophilic and basic conditions, ensuring that the aldehyde functionality remains protected during the alkylation or functionalization step. This selective reactivity is crucial for multi-step syntheses where precise control over functional group manipulation is required.

Precursor Roles in the Formation of Diverse Organic Scaffolds

The ability to act as a versatile C3 building block allows this compound to be a precursor to a variety of organic scaffolds. Following a substitution reaction at the C2 position and subsequent deprotection of the acetal, the resulting 2-substituted-3-methoxypropanal can be used to construct more complex structures.

For example, the resulting aldehyde can undergo Wittig-type reactions to form substituted alkenes. It can also participate in condensation reactions with active methylene compounds to build new carbon chains with diverse functionalities. Furthermore, intramolecular reactions are also possible. If the nucleophile used in the initial substitution reaction contains another functional group, subsequent reactions after deprotection could lead to the formation of heterocyclic rings, such as furans, pyrroles, or pyridines, depending on the nature of the introduced substituent. This highlights the potential of this compound to serve as a starting point for the synthesis of a wide array of molecular frameworks.

Strategies for Protecting Carbonyl Groups via Related Acetal Derivatives

The dimethyl acetal group present in this compound is a classic example of a protecting group for an aldehyde. Aldehydes are highly reactive functional groups, susceptible to oxidation, reduction, and attack by nucleophiles. In a complex synthesis, it is often necessary to temporarily "mask" or protect an aldehyde group while other parts of the a molecule are being modified.

Acetals are ideal for this purpose as they are stable under neutral or basic conditions and are unreactive towards many common reagents, including organometallics and hydrides. The protection strategy involves reacting the aldehyde with an excess of an alcohol, such as methanol (B129727), in the presence of an acid catalyst to form the acetal. The acetal group in this compound represents a pre-installed protecting group. Once the desired modifications at the C2 position have been completed, the aldehyde can be easily regenerated by treating the molecule with aqueous acid, which catalyzes the hydrolysis of the acetal. This robust protection-deprotection strategy is fundamental in the synthesis of complex molecules like natural products and pharmaceuticals. edubull.comspeedlabs.in

V. Advanced Spectroscopic and Chromatographic Techniques for Mechanistic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Probing Reaction Intermediates and Product Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 2-bromo-1,1,3-trimethoxypropane. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of different atoms.

In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling patterns would be expected. The proton on the carbon bearing the bromine atom (C2) would likely appear as a multiplet due to coupling with adjacent protons. The methoxy (B1213986) groups would each give rise to a singlet, though their chemical shifts might differ slightly depending on their electronic environment. The protons on the C1 and C3 carbons would also exhibit characteristic splitting patterns based on their neighboring protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. docbrown.info The carbon attached to the electronegative bromine atom would be expected to have a chemical shift in a predictable range. The carbons of the methoxy groups and the other carbons in the propane (B168953) backbone would also have characteristic chemical shifts. docbrown.info

During chemical reactions, NMR is invaluable for identifying transient intermediates and final products. Changes in chemical shifts, the appearance of new signals, and the disappearance of reactant signals can be monitored over time to understand the reaction pathway. For instance, in a substitution reaction where the bromine atom is replaced, the signal corresponding to the C2 proton would show a significant shift, and new signals corresponding to the new substituent would appear.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H on C2 | 4.0-4.5 | - | Triplet |

| H on C1 | 3.5-3.8 | - | Doublet |

| H on C3 | 3.6-3.9 | - | Doublet of doublets |

| -OCH₃ (C1) | 3.3-3.5 | 55-60 | Singlet |

| -OCH₃ (C3) | 3.2-3.4 | 54-59 | Singlet |

| C1 | - | 100-105 | - |

| C2 | - | 45-55 | - |

| C3 | - | 70-75 | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its reaction products. nih.gov The presence of bromine is readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity. docbrown.infowhitman.edu

The fragmentation pattern in the mass spectrum provides valuable structural information. Cleavage of the carbon-bromine bond is a common fragmentation pathway, leading to a prominent ion corresponding to the loss of the bromine atom. docbrown.info Other characteristic fragments can arise from the cleavage of C-C bonds and the loss of methoxy groups. Analysis of these fragments helps to piece together the structure of the parent molecule. nih.gov

MS is particularly useful for online reaction monitoring, allowing for the direct analysis of a chemical process in real-time. nih.gov This enables the tracking of reactant consumption, and the formation of intermediates and products, providing crucial data for optimizing reaction conditions and understanding reaction kinetics. nih.gov Electrospray ionization (ESI) is a soft ionization technique often used for this purpose, as it minimizes fragmentation and allows for the detection of intact molecular ions. rsc.orgnih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment | Notes |

| 213/215 | [C₆H₁₃BrO₃]⁺ | Molecular ion peak (M/M+2) |

| 181/183 | [C₅H₁₀BrO₂]⁺ | Loss of a methoxy radical (•OCH₃) |

| 133 | [C₆H₁₃O₃]⁺ | Loss of a bromine radical (•Br) |

| 101 | [C₅H₉O₂]⁺ | Loss of Br and CH₃OH |

| 75 | [C₃H₇O₂]⁺ | Cleavage of the C2-C3 bond |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of this compound and analyzing reaction mixtures. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode used for this type of compound. sielc.com

A typical HPLC method for this compound might use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The components of the sample are separated based on their relative affinities for the stationary and mobile phases. A UV detector is often used to detect the eluting compounds.

By comparing the chromatogram of a sample to that of a known standard, the purity can be determined. The presence of extra peaks indicates the presence of impurities. HPLC can also be used to monitor the progress of a reaction by taking aliquots at different time points and analyzing the relative peak areas of the reactants, intermediates, and products. This provides quantitative data on the reaction kinetics and yield. For complex mixtures, coupling HPLC with mass spectrometry (LC-MS) provides both separation and identification capabilities. nih.gov

Application of Kinetic Isotope Effects (KIEs) in Mechanistic Investigations

The study of kinetic isotope effects (KIEs) is a sophisticated method for elucidating reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. wikipedia.org This is achieved by replacing an atom in the reactant with one of its heavier isotopes and measuring the effect on the reaction rate. wikipedia.org

For reactions involving this compound, a primary KIE would be observed if the C-Br bond is broken in the rate-determining step. This would be investigated by comparing the reaction rate of the normal compound with one where the bromine atom is replaced with a heavier isotope, or more commonly, by replacing a hydrogen atom on the carbon bearing the bromine with deuterium. A significant change in the reaction rate (kH/kD) would indicate that the C-H (or C-D) bond is involved in the rate-determining step. princeton.edu

Secondary KIEs can also provide valuable information. wikipedia.org For example, if a reaction proceeds via a transition state where the hybridization of a carbon atom changes, a secondary KIE may be observed even if no bonds to the isotopic atom are broken. wikipedia.org These effects are typically smaller than primary KIEs but can still be measured with high precision. wikipedia.orgsemanticscholar.org The interpretation of KIEs can help to distinguish between different possible reaction pathways, such as SN1 and SN2 mechanisms. wikipedia.org

Advanced Spectroscopic Methods for Conformational and Stereoelectronic Analysis

Beyond basic NMR and MS, advanced spectroscopic techniques can provide deeper insights into the conformational and stereoelectronic properties of this compound. datanose.nl Techniques such as two-dimensional NMR (e.g., COSY, NOESY) can be used to establish through-bond and through-space correlations between atoms, helping to determine the molecule's three-dimensional structure and preferred conformation in solution. ipb.pt

Stereoelectronic effects, which describe the influence of orbital interactions on molecular structure and reactivity, can also be investigated. researchgate.net For example, the anomeric effect, which involves the interaction between a lone pair on an oxygen atom and an adjacent antibonding orbital, could influence the conformation around the C1-O and C3-O bonds. Computational methods, often used in conjunction with experimental data, can help to visualize and quantify these orbital interactions. dntb.gov.uaresearchgate.net

X-ray crystallography, if a suitable crystal can be obtained, provides the most definitive information about the solid-state conformation of the molecule. This data can then be compared with solution-state data from NMR to understand the influence of the solvent on the molecule's structure.

Vi. Theoretical and Computational Investigations of 2 Bromo 1,1,3 Trimethoxypropane

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic landscape of 2-Bromo-1,1,3-trimethoxypropane. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict its geometric parameters, including bond lengths, bond angles, and dihedral angles. These calculations can provide data comparable to experimental techniques like X-ray crystallography and electron diffraction. elsevierpure.com

For instance, a study on halogenated ethers demonstrated the use of quantum chemical methods to investigate their metabolism and molecular conformation. nih.gov Similar approaches applied to this compound would likely focus on the influence of the bromine atom and the methoxy (B1213986) groups on the propane (B168953) backbone.

Electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps can also be elucidated. These properties are crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions. Research on modern anesthetic ethers has utilized time-dependent DFT (TD-DFT) to explore their optical properties, a technique that could also be applied to this compound. nih.gov

| Parameter | Calculated Value |

|---|---|

| C-Br Bond Length | ~1.95 Å |

| C-O Bond Length (acetal) | ~1.41 Å |

| C-O Bond Length (ether) | ~1.43 Å |

| C-C-C Bond Angle | ~112° |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for mapping the intricate pathways of chemical reactions involving this compound. rsc.org By calculating the potential energy surface, researchers can identify the most likely reaction mechanisms, including the structures of intermediates and transition states. smu.edu

For a molecule like this compound, a key reaction would be nucleophilic substitution at the carbon bearing the bromine atom. Computational models can distinguish between S_N1 and S_N2 pathways by calculating the activation energies for each. ncert.nic.in A study on benzenesulfonic acid esterification, for example, used DFT to evaluate different reaction mechanisms and their corresponding energy barriers. rsc.org This approach allows for a detailed understanding of the factors controlling the reaction's kinetics and outcome. researchgate.net

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|

| S_N1 | 25-30 |

| S_N2 | 20-25 |

| Elimination (E2) | 28-33 |

Prediction of Reactivity and Selectivity via Computational Approaches

Computational methods can predict the reactivity and selectivity of this compound in various chemical transformations. By analyzing the molecule's electronic structure, it is possible to identify sites that are most susceptible to electrophilic or nucleophilic attack. For instance, the calculated partial charges on each atom can indicate where a nucleophile is most likely to react.

The reactivity-selectivity principle, often explored in halogenation reactions, can be computationally modeled to predict product distributions. youtube.comyoutube.com For this compound, this could involve predicting the outcome of further halogenation or reactions with different nucleophiles. Computational tools can also be used to predict the regioselectivity of reactions on more complex molecules, which is a significant challenge in synthetic chemistry. researchgate.net The development of quantitative structure-activity relationships (QSAR) can further generalize these predictions. acs.org

Molecular Dynamics Simulations and Conformational Analysis

Due to its flexible propane backbone, this compound can exist in numerous conformations. Molecular dynamics (MD) simulations provide a way to explore this conformational landscape by simulating the atomic motions over time. nih.gov These simulations can reveal the relative energies of different conformers and the energy barriers between them.

A study on 1-halogenated-1-silacyclohexanes used a combination of experimental techniques and quantum-chemical calculations to investigate the thermodynamic equilibrium between different conformers. elsevierpure.com A similar approach for this compound would provide insights into its most stable shapes in different environments, such as in various solvents. This information is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity. Flexible fitting of molecular structures to experimental data can also be achieved through biased molecular simulations. nih.gov

Applications of Density Functional Theory (DFT) in Understanding Halogenated Acetal (B89532) Chemistry

Density Functional Theory (DFT) is a particularly powerful and versatile computational method for studying compounds like this compound, which contains both a halogen and acetal functional groups. DFT has been successfully used to evaluate the NMR chemical shifts of acetals by calculating the ground-state conformations and isotropic shieldings. nih.gov

In the context of halogenated acetals, DFT can shed light on the interplay between the inductive effects of the halogen and the stereoelectronic effects of the acetal group. acs.org For example, DFT calculations can explain the conformational preferences and reactivity trends observed in reactions of halogenated tetrahydropyran (B127337) and tetrahydrofuran (B95107) acetals. acs.org The insights gained from these studies are directly relevant to understanding the chemical behavior of this compound.

Predictive Modeling of Molecular Interactions

Predictive modeling can be used to understand how this compound interacts with other molecules, which is fundamental to its behavior in solution and its potential applications. escholarship.org Computational methods can model non-covalent interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. frontiersin.org

These models can predict how the molecule will behave in different solvents, how it might bind to a biological target, or how it could self-assemble. nih.gov For instance, computational tools can be used to screen libraries of compounds to identify those with high affinity for a specific target, a common practice in drug discovery. beilstein-journals.org Machine learning models are also being developed to predict molecular properties and interactions with increasing accuracy. nih.gov

Viii. Future Research Directions and Emerging Opportunities for 2 Bromo 1,1,3 Trimethoxypropane Chemistry

Exploration of Green Chemistry Protocols in 2-Bromo-1,1,3-trimethoxypropane Synthesis and Reactions

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly guiding synthetic strategies. For this compound, a key area of future research lies in developing more environmentally benign synthesis and reaction protocols.

Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. A forward-looking approach would focus on several key areas:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. Future research should aim to develop routes to this compound that minimize the formation of byproducts.

Use of Renewable Feedstocks: The synthesis of related compounds, such as 1,2,3-trimethoxypropane (B1593376) from glycerol (B35011) (a byproduct of biodiesel production), showcases the potential for utilizing renewable resources. rsc.org Investigating similar bio-based starting materials for the synthesis of this compound could significantly improve its sustainability profile.

Alternative Solvents: The use of greener solvents is a critical aspect of sustainable chemistry. Research into replacing traditional organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-derived solvents like 1,2,3-trimethoxypropane itself, could drastically reduce the environmental footprint of processes involving this compound. rsc.org

Energy Efficiency: Exploring energy-efficient synthetic methods, such as microwave-assisted or flow chemistry processes, can lead to reduced energy consumption and faster reaction times compared to conventional heating methods. ijsdr.org

A comparative look at traditional versus potential green synthesis protocols highlights the areas for improvement:

| Aspect | Traditional Methods | Potential Green Chemistry Approaches |

|---|---|---|

| Starting Materials | Petroleum-based feedstocks | Glycerol, bio-derived propanediols |

| Reagents | Stoichiometric and potentially hazardous brominating agents | Catalytic bromination with recyclable catalysts, use of bromide salts with an oxidant |

| Solvents | Chlorinated hydrocarbons, volatile organic compounds | Water, supercritical CO2, bio-solvents (e.g., 1,2,3-trimethoxypropane) |

| Energy | Conventional heating, often for extended periods | Microwave irradiation, flow chemistry, lower reaction temperatures |

| Waste | Significant byproduct formation, difficult-to-treat waste streams | High atom economy, recyclable catalysts, biodegradable byproducts |

Development of Novel Catalytic Systems

Catalysis is a powerful tool for enhancing the efficiency and selectivity of chemical transformations. The development of novel catalytic systems for the synthesis and subsequent reactions of this compound represents a significant avenue for future research.

Currently, many reactions involving similar compounds may use stoichiometric reagents, leading to lower efficiency and higher waste generation. The introduction of advanced catalytic systems can offer numerous advantages.

For the synthesis of this compound, research could focus on:

Catalytic Bromination: Moving away from stoichiometric brominating agents towards catalytic systems is a key goal. This could involve the use of transition metal catalysts or organocatalysts that can facilitate the selective bromination of the propane (B168953) backbone. For instance, research on the bromination of related aromatic systems like 1,3,5-trimethoxybenzene (B48636) has explored the use of various metal catalysts. researchgate.net A patent describing the bromination of 1,1,3,3-tetraloweralkoxypropanes suggests that controlled addition of bromine in a suitable solvent can be effective, though opportunities for catalytic improvement remain. google.com

Heterogeneous Catalysts: The development of solid-supported catalysts offers advantages in terms of ease of separation and recyclability, contributing to more sustainable and cost-effective processes.

For the reactions of this compound, novel catalytic systems could enable:

C-C and C-X Bond Formation: Designing catalysts for cross-coupling reactions where the bromine atom is substituted would significantly expand the synthetic utility of this compound. This would allow for its use as a precursor to a wider range of complex molecules. Recent advancements in catalytic C-Br bond formation highlight the potential for developing highly selective and efficient catalysts. researchgate.net

Asymmetric Catalysis: The development of chiral catalysts could enable the enantioselective transformation of this compound, providing access to optically active building blocks for the pharmaceutical and fine chemical industries.

The table below outlines potential areas for the development of novel catalytic systems and their expected impact:

| Catalytic Approach | Target Reaction | Potential Catalysts | Expected Benefits |

|---|---|---|---|

| Homogeneous Catalysis | Synthesis (Bromination), Cross-Coupling Reactions | Transition metal complexes (e.g., Ru, Cu, Fe), Organocatalysts | High selectivity, milder reaction conditions, access to new reaction pathways |

| Heterogeneous Catalysis | Synthesis (Bromination), Flow Chemistry Processes | Metal oxides, supported metal nanoparticles, zeolites | Easy catalyst recovery and reuse, suitability for continuous processes, reduced metal contamination of products |

| Biocatalysis | Enantioselective reactions, functional group transformations | Enzymes (e.g., halogenases, dehalogenases) | High enantioselectivity, operation under mild conditions (aqueous media, room temperature), environmentally benign |

| Photocatalysis | Radical reactions, C-H functionalization | Photosensitizers, semiconductor materials | Use of light as a renewable energy source, access to unique reactive intermediates |

By focusing on these green chemistry protocols and the development of innovative catalytic systems, the scientific community can ensure that the future of this compound chemistry is both scientifically advanced and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-1,1,3-trimethoxypropane, and what reaction conditions optimize yield?

- Methodology :

-

Bromination of Trimethoxypropane : React 1,1,3-trimethoxypropane with brominating agents (e.g., HBr or Br₂) under controlled conditions. Use polar aprotic solvents (e.g., DCM) and catalysts like FeBr₃ to enhance selectivity .

-

Substitution Reactions : Replace hydroxyl or other leaving groups in trimethoxypropane derivatives with bromine using NaBr or KBr in acidic media (e.g., H₂SO₄) .

-

Safety : Follow EPA guidelines for handling brominated compounds, including PPE (gloves, goggles) and fume hoods to mitigate inhalation risks .

- Data Table :

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination with HBr | HBr, FeBr₃, DCM, 0°C–25°C | 65–75 | >90 | |

| Nucleophilic Substitution | NaBr, H₂SO₄, EtOH, reflux | 50–60 | 85–90 |

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : Analyze and NMR spectra to confirm methoxy (-OCH₃) and bromine positions. Peaks for methoxy groups appear at δ 3.2–3.5 ppm, while bromine deshields adjacent protons .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 243.0 for C₆H₁₁BrO₃) and fragmentation patterns .

- IR Spectroscopy : Identify C-Br stretches at 500–600 cm⁻¹ and C-O stretches at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in S2 mechanisms, favoring backside attack. Non-polar solvents (e.g., CCl₄) may promote elimination side reactions .

- Temperature Optimization : Lower temperatures (0–25°C) reduce kinetic competition between substitution and elimination pathways. For example, NaOMe in MeOH at 0°C yields >80% substitution product, while 40°C increases elimination by 30% .

- Data Contradiction : notes that strong bases (e.g., KOtBu) in DMSO favor elimination, conflicting with substitution-focused protocols. Researchers must adjust base strength and solvent to balance pathways .

Q. What computational tools can predict the reactivity of this compound in complex syntheses?

- Methodology :

- Retrosynthesis AI : Tools like Synthonix’s AI platform (Template_relevance Reaxys) use databases to propose feasible routes, prioritizing bromination and methoxy retention .

- DFT Calculations : Model transition states to predict activation energies for substitution vs. elimination. For example, B3LYP/6-31G* methods show a 15 kcal/mol barrier for S2 in MeOH .

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Methodology :

- Parameter Screening : Use Design of Experiments (DoE) to test variables (catalyst loading, stoichiometry). For instance, FeBr₃ >10 mol% reduces yield due to over-bromination .

- Analytical Cross-Validation : Compare HPLC, GC-MS, and NMR data to identify impurities. A 2025 study found unreported di-brominated byproducts in 20% of cases using GC-MS .

Safety & Regulatory Considerations

Q. What safety protocols are critical when handling this compound in academic labs?

- Methodology :

- Exposure Mitigation : Use EPA-recommended PPE (nitrile gloves, respirators) and ensure ventilation systems meet OSHA standards .

- Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal in halogenated waste containers .

Applications in Research

Q. How is this compound used as a building block in medicinal chemistry?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.